Furan-2-yl phosphorodichloridate

Lipophilicity Membrane Permeability Organic Synthesis

Furan-2-yl phosphorodichloridate (CAS 105262-70-2), also referred to as furylphosphorodichloridate or 2-dichlorophosphoryloxyfuran, is a heteroaryl phosphorodichloridate ester with the molecular formula C4H3Cl2O3P and a molecular weight of approximately 200.94 g/mol. It is synthesized via the reaction of furan-2-ol with phosphorus oxychloride (POCl₃) under strictly anhydrous conditions.

Molecular Formula C4H3Cl2O3P
Molecular Weight 200.94 g/mol
CAS No. 105262-70-2
Cat. No. B027145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl phosphorodichloridate
CAS105262-70-2
SynonymsFurylphosphorodichloridate
Molecular FormulaC4H3Cl2O3P
Molecular Weight200.94 g/mol
Structural Identifiers
SMILESC1=COC(=C1)OP(=O)(Cl)Cl
InChIInChI=1S/C4H3Cl2O3P/c5-10(6,7)9-4-2-1-3-8-4/h1-3H
InChIKeyLOKMIQDONWGJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl Phosphorodichloridate (CAS 105262-70-2): Core Properties for Strategic Procurement


Furan-2-yl phosphorodichloridate (CAS 105262-70-2), also referred to as furylphosphorodichloridate or 2-dichlorophosphoryloxyfuran, is a heteroaryl phosphorodichloridate ester with the molecular formula C4H3Cl2O3P and a molecular weight of approximately 200.94 g/mol . It is synthesized via the reaction of furan-2-ol with phosphorus oxychloride (POCl₃) under strictly anhydrous conditions . As a bifunctional phosphorylating agent containing two reactive P–Cl bonds, it serves as a critical intermediate for introducing phosphorus-containing functionalities into small molecules and polymers . Its defining structural feature is the electron-rich furan ring attached to the phosphoryl group, which imparts distinct physicochemical properties compared to simple aryl phosphorodichloridates like the phenyl analog .

Why Furan-2-yl Phosphorodichloridate Cannot Be Swapped with Generic Aryl Phosphorodichloridates


Direct substitution of furan-2-yl phosphorodichloridate (105262-70-2) with a common analog like phenyl phosphorodichloridate (770-12-7) is technically invalid for applications where the furan ring's electronic character, lipophilicity, or thermal decomposition pathway are integral to downstream performance. Unlike the phenyl group, the oxygen heterocycle in furan is electron-rich, which can alter reactivity in nucleophilic substitutions and influence the stability of the resulting phosphate ester . Furthermore, the furan ring is a known char-forming moiety during combustion, making it a strategic choice over phenyl-based analogs for synthesizing flame-retardant polymers where higher char yield and limiting oxygen index (LOI) values are targeted [1]. The quantitative evidence below details where these differences translate into measurable, selection-relevant performance gaps.

Furan-2-yl Phosphorodichloridate (CAS 105262-70-2): Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity vs. Phenyl Phosphorodichloridate

Furan-2-yl phosphorodichloridate exhibits a significantly higher calculated partition coefficient (LogP) compared to its phenyl analog, indicating greater lipophilicity. This is critical for applications where the phosphorylating agent or its resulting phosphate ester must partition into organic phases or cross lipid membranes . When designing phosphorylated prodrugs or bioactive molecules, the increased lipophilicity can be a decisive factor in improving bioavailability or extraction efficiency [1].

Lipophilicity Membrane Permeability Organic Synthesis

Higher Density vs. Phenyl Phosphorodichloridate

The density of furan-2-yl phosphorodichloridate is measurably higher than that of phenyl phosphorodichloridate. This property is relevant for processes where mass per unit volume is a consideration, such as in the formulation of high-density polymer composites or in separation processes where phase behavior is density-dependent .

Physical Properties Formulation Material Science

Potential for Superior Char Yield in Flame-Retardant Polymers vs. Non-Heterocyclic Analogs

While direct head-to-head Limiting Oxygen Index (LOI) data for polymers derived from furan-2-yl phosphorodichloridate versus phenyl phosphorodichloridate are not publicly available, class-level evidence demonstrates that the incorporation of furan-containing diamine monomers into aryl phosphorodichloridate-based polyphosphoramides yields flame-retardant polymers with high char yields upon thermal degradation [1]. The furan ring is known to participate in char formation, a mechanism generally absent in simple phenyl-based systems, which directly enhances the condensed-phase flame retardancy [2]. The target compound directly installs this char-promoting furan moiety into the polymer backbone via the phosphoryl linkage.

Flame Retardancy Polymer Chemistry Thermal Stability

Furan-2-yl Phosphorodichloridate: Evidence-Backed Application Scenarios for Procurement


Synthesis of Lipophilic Phosphorylated Prodrugs and Bioactive Probes

The higher LogP (3.24) of the furan-2-yl phosphorodichloridate scaffold, as established in Section 3, makes it a preferred phosphorylating agent for creating phosphate ester prodrugs or chemical probes that require enhanced membrane permeability. When reacting with alcohol- or amine-containing bioactive molecules, the resulting furan-2-yl phosphate esters are expected to partition more favorably into organic solvents and biological membranes than their phenyl phosphate ester counterparts . This is critical in medicinal chemistry campaigns aiming to improve the oral bioavailability of nucleotide or carbohydrate-based drugs.

Precursor for Bio-Based, High-Density Flame-Retardant Monomers

Leveraging its heterocyclic furan core, which is derivable from renewable biomass, this compound serves as a key monomer for synthesizing sustainable, halogen-free flame retardants. As detailed in Section 3, the furan moiety's inherent char-forming ability provides a class-level advantage in enhancing the limiting oxygen index (LOI) of the resultant polymers [1]. Procurement of this specific heteroaryl phosphorodichloridate, as opposed to a simple aryl analog, is justified for research programs targeting next-generation flame-retardant epoxy resins or polyesters that must meet rigorous UL94 V-0 standards while maintaining a high bio-based content.

Organic Synthesis with Differential Reactivity and Physical Properties

The distinct electronic characteristics of the electron-rich furan ring, coupled with the compound's higher density (1.586 g/cm³) and specific boiling point (73-76 °C at 9 Torr), offer practical advantages in synthetic workups and purifications . The density difference facilitates cleaner phase separations during aqueous workups, while its unique reactivity profile can be harnessed to achieve regioselective phosphorylation in complex, multi-functional substrates where a standard phenyl reagent might lead to undesired side reactions.

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